alpha-Rotunol

Description

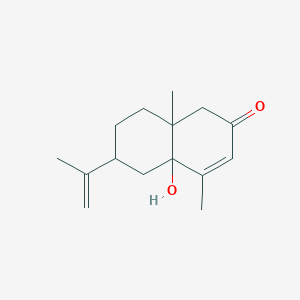

Structure

3D Structure

Properties

IUPAC Name |

4a-hydroxy-4,8a-dimethyl-6-prop-1-en-2-yl-5,6,7,8-tetrahydro-1H-naphthalen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)12-5-6-14(4)9-13(16)7-11(3)15(14,17)8-12/h7,12,17H,1,5-6,8-9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFLKCAWQQMJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2(C1(CC(CC2)C(=C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Rotunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24405-56-9 | |

| Record name | alpha-Rotunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

87.5 - 88.5 °C | |

| Record name | alpha-Rotunol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Stereochemical Investigations

Spectroscopic Methodologies for Alpha-Rotunol Characterization

The elucidation of the molecular structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic methods. Each technique provides unique insights into the molecule's functional groups, connectivity, and spatial arrangement.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. Key signals for this compound include those for two tertiary methyl groups, a vinyl proton in the α,β-unsaturated ketone system, and signals corresponding to the isopropenyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature. The spectrum of this compound is expected to show 15 distinct signals, corresponding to its sesquiterpenoid structure. Notable resonances include those for a carbonyl carbon, four olefinic carbons (two from the cyclohexenone ring and two from the isopropenyl group), a quaternary carbon bearing a hydroxyl group, and several aliphatic carbons.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule.

COSY experiments reveal proton-proton (H-H) coupling networks, helping to piece together adjacent fragments of the molecule.

HSQC correlates directly bonded carbon and proton atoms.

HMBC shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the quaternary carbons (like the carbonyl and hydroxyl-bearing carbons) to the rest of the structure.

Representative ¹H and ¹³C NMR Data for this compound (Note: The following data are representative values based on the known structure and spectral data of closely related eudesmane (B1671778) sesquiterpenoids.)

Click to view Interactive NMR Data Table

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 1 | 36.5 | - | - |

| 2 | 199.8 | - | - |

| 3 | 125.5 | 5.85 (s) | C-1, C-2, C-4, C-5, C-14 |

| 4 | 165.2 | - | - |

| 5 | 72.1 | - | - |

| 6 | 48.5 | 2.30 (m) | C-5, C-7, C-8, C-11 |

| 7 | 41.0 | 2.15 (m) | C-5, C-6, C-8, C-11, C-12, C-13 |

| 8 | 22.5 | 1.70 (m) | C-6, C-7, C-9, C-10 |

| 9 | 35.0 | 1.60 (m) | C-1, C-7, C-8, C-10 |

| 10 | 45.0 | - | - |

| 11 | 148.5 | - | - |

| 12 | 109.0 | 4.75 (s), 4.70 (s) | C-7, C-11, C-13 |

| 13 | 21.0 | 1.75 (s) | C-7, C-11, C-12 |

| 14 | 16.0 | 1.80 (s) | C-3, C-4, C-5 |

| 15 | 24.5 | 1.10 (s) | C-1, C-5, C-9, C-10 |

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of a unique elemental formula (C₁₅H₂₂O₂ for this compound). The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure. Key fragmentation pathways for eudesmane sesquiterpenoids often involve the loss of water (H₂O) from the alcohol, the loss of a methyl group (CH₃), and cleavage of the bicyclic ring system.

Expected Fragmentation Pattern for this compound

Click to view Interactive Mass Spectrometry Data Table

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 234 | [M]⁺ (Molecular Ion) | Corresponds to the molecular formula C₁₅H₂₂O₂ |

| 219 | [M - CH₃]⁺ | Loss of a methyl group |

| 216 | [M - H₂O]⁺ | Loss of water from the tertiary alcohol |

| 201 | [M - H₂O - CH₃]⁺ | Sequential loss of water and a methyl group |

| 191 | [M - C₃H₅]⁺ | Loss of the isopropenyl side chain |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups.

Characteristic IR Absorption Bands for this compound

Click to view Interactive IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 (broad) | O-H stretch | Tertiary Alcohol |

| ~3080 | =C-H stretch | Alkene (Isopropenyl) |

| ~2950-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1665 | C=O stretch | α,β-Unsaturated Ketone |

| ~1645 | C=C stretch | Alkene (Ring and Isopropenyl) |

| ~890 | =C-H bend (out-of-plane) | =CH₂ (Isopropenyl) |

UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. The α,β-unsaturated ketone chromophore in this compound gives rise to a characteristic absorption maximum (λmax) in the ultraviolet region. This absorption corresponds to a π → π* electronic transition. The presence of this chromophore is a key structural feature confirmed by this technique. For α,β-unsaturated ketones, the λmax is typically observed in the 220-250 nm range.

Determination of Absolute and Relative Stereochemistry

Establishing the correct three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structure elucidation. This compound has three stereocenters (at C-5, C-7, and C-10 in the eudesmane numbering system), meaning multiple stereoisomers are possible.

The definitive stereochemistry of this compound as (4aS,6R,8aS) was determined through a combination of methods.

Chemical Correlation: Early determinations often relied on chemically converting the unknown molecule into a compound of known stereochemistry, or vice-versa. For instance, this compound could be chemically related to other known eudesmane sesquiterpenoids whose absolute configurations had already been established through X-ray crystallography.

Total Synthesis: The unambiguous confirmation of the structure and stereochemistry was achieved through the total synthesis of the molecule. nih.gov A stereocontrolled synthesis starting from a chiral precursor of a known absolute configuration yields a final product whose stereochemistry is therefore also known. Comparison of the spectroscopic data (NMR, IR) and chiroptical properties (optical rotation) of the synthetic compound with the natural isolate provides definitive proof of the structure. nih.gov

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) were instrumental in the original assignment of stereochemistry. These methods measure the differential interaction of the chiral molecule with polarized light, providing a unique fingerprint that can be correlated to its absolute configuration based on empirical rules (e.g., the Octant Rule for ketones).

Chemical Transformation and Correlation Studies

The structural elucidation of this compound was significantly advanced through a series of chemical reactions designed to degrade the molecule into known compounds or to derivatives whose stereochemistry could be more readily determined. These transformations provided critical evidence for the carbon skeleton, the position of functional groups, and the relative and absolute stereochemistry of the chiral centers.

Initial investigations into the structure of this compound involved its chemical correlation with beta-rotunol, a co-occurring stereoisomer. The structural relationship between these two compounds was established through their interconversion, providing early insights into their shared carbon framework.

A key strategy in the stereochemical determination of this compound was its conversion to a known compound, thereby anchoring its stereochemistry to a well-established reference. A significant breakthrough was the chemical correlation of this compound with compounds of the eudesmane series of sesquiterpenoids. This was achieved through a series of targeted chemical modifications.

One of the pivotal transformations was the catalytic hydrogenation of this compound. This reaction selectively reduced the double bonds in the molecule, leading to the formation of a saturated derivative. The stereochemistry of this derivative could then be compared with known saturated eudesmane compounds.

Furthermore, dehydrogenation reactions were employed to aromatize one of the rings of the this compound skeleton. The resulting naphthalenic derivative provided crucial information about the substitution pattern of the bicyclic core. The ultraviolet (UV) spectrum of this dehydrogenation product was instrumental in confirming the eudesmane-type skeleton.

To probe the nature of the side chain, ozonolysis was utilized. This reaction cleaved the double bond in the isopropenyl group, yielding a ketone. The formation of this specific ketone confirmed the presence and location of the isopropenyl moiety on the decalin ring system.

These chemical transformations, summarized in the table below, collectively provided a comprehensive picture of the structure and stereochemistry of this compound. The correlation of the transformation products with known compounds of established stereochemistry ultimately allowed for the unambiguous assignment of the absolute configuration of all stereogenic centers in this compound.

Table 1: Key Chemical Transformations in the Structural Elucidation of this compound

| Starting Material | Reagents and Conditions | Product(s) | Purpose of Transformation |

| This compound | H₂, Catalyst | Saturated eudesmane derivative | To determine the stereochemistry of the saturated core by comparison with known compounds. |

| This compound | Dehydrogenation agent (e.g., Se or Pd/C), heat | Naphthalenic derivative | To confirm the eudesmane-type carbon skeleton and substitution pattern. |

| This compound | 1. O₃; 2. Me₂S | Ketone derivative | To confirm the presence and location of the isopropenyl side chain. |

| This compound | Acid or base treatment | beta-Rotunol | To establish the stereochemical relationship between the two isomers. |

These classical chemical correlation studies, in concert with nuclear magnetic resonance (NMR) spectroscopy and other spectroscopic techniques, provided the definitive proof for the structure of this compound.

Synthetic Chemistry of Alpha Rotunol and Analogues

Total Synthesis Approaches for Alpha-Rotunol

The pursuit of a total synthesis of this compound has been a subject of interest within the synthetic community, leading to various strategies to assemble its unique molecular framework. While a definitive total synthesis of this compound is not widely documented in readily accessible literature, the synthetic routes developed for structurally related spirovetivanes provide significant insights into potential pathways.

The historical context of spirovetivane synthesis is rich with creative solutions to the challenges posed by their spirocyclic systems. An early example from the specified era is the 1982 total synthesis of (±)-spirolaurenone, a bromine-containing sesquiterpenoid with a related spirolaurane skeleton, by Murai and his colleagues. While not this compound, this work highlights the methodologies of the time for constructing spirocyclic structures. A key step in this synthesis involved the acid-catalyzed cleavage of a cyclopropane (B1198618) ring to generate the spirocyclic core nih.gov.

More contemporary strategies have often focused on the synthesis of this compound analogues, such as anhydro-β-rotunol, which shares the core spirovetivane skeleton. These syntheses provide a blueprint for potential approaches to this compound itself.

A variety of reaction methodologies are employed in the synthesis of complex natural products like spirovetivanes. One such methodology that has found application in terpene synthesis is the reductive cleavage of peroxides. This transformation can be a powerful tool for introducing specific functional groups. The process can involve the use of reducing agents to cleave the O-O bond of a peroxide, often generating radical intermediates that can participate in subsequent bond-forming reactions rsc.org. For instance, the reductive cleavage of hydroperoxides can be catalyzed by systems like cytochrome P-450, leading to the formation of carbonyl compounds and hydrocarbons rsc.org. In the context of terpene synthesis, the ozonolysis of an alkene followed by the reductive cleavage of the resulting α-alkoxy hydroperoxide is a known one-pot protocol for the introduction of carbonyl functionalities nih.gov. While a direct application of this method in a reported total synthesis of this compound is not prominent, its utility in functionalizing terpene skeletons suggests its potential as a strategic step.

Stereoselective and Enantioselective Synthesis Strategies

Controlling the stereochemistry of the multiple chiral centers in spirovetivanes is a critical aspect of their synthesis. Chemists have devised elegant stereoselective and enantioselective strategies, often starting from readily available chiral natural products.

The enantioselective synthesis of spirovetivane analogues frequently relies on the use of chiral pool starting materials. These naturally occurring, enantiomerically pure compounds provide a pre-existing stereochemical foundation upon which the rest of the molecule can be built.

Another well-established chiral precursor for the synthesis of spirovetivanes is santonin (B1680769). A successful enantiomerically pure synthesis of (+)-anhydro-β-rotunol starting from santonin has been reported researchgate.nettandfonline.com. This route leverages the inherent stereochemistry of santonin to establish the desired configuration in the final product. The synthesis involves several transformations, including the reductive opening of the lactone ring in santonin researchgate.net.

The construction of the spirocyclic core of spirovetivanes often hinges on a few key chemical transformations that enable the formation of the characteristic ring system.

An intramolecular aldol (B89426) condensation is a powerful ring-forming reaction that has been effectively utilized in the synthesis of spirovetivanes. Molecules containing two carbonyl groups can undergo an internal reaction to form a new ring, with a preference for the formation of five- and six-membered rings due to their thermodynamic stability nih.govresearchgate.net. In the synthesis of (+)-anhydro-β-rotunol from (R)-carvone, a key spirocyclization step is achieved through a regioselective intramolecular aldol condensation of a keto-aldehyde intermediate nih.gov. This reaction, often catalyzed by a base like piperidine (B6355638) in acetic acid, forges the spiro[4.5]decane skeleton nih.gov.

Epoxide rearrangements are another class of powerful reactions employed in the synthesis of complex natural products. In the synthesis of (+)-anhydro-β-rotunol from santonin, a crucial step is a silicon-guided, acid-promoted rearrangement of a 1-trimethylsilyl-4,5-epoxyeudesmane intermediate researchgate.nettandfonline.com. This rearrangement of the epoxide leads to the formation of a spiro tandfonline.comsigmaaldrich.comdecanediol, which serves as a key intermediate that is further elaborated to afford the final product researchgate.nettandfonline.com.

Chemical Derivations and Transformations

The chemical derivatization of this compound itself is not extensively documented in scientific literature. Research has primarily focused on the total synthesis of this compound and its analogues rather than the chemical modification of the isolated natural product. However, the synthetic routes developed for its analogues, such as the conversion of the spiro tandfonline.comsigmaaldrich.comdecanediol intermediate to (+)-anhydro-β-rotunol through elimination and oxidation steps, demonstrate potential pathways for the transformation of the this compound scaffold researchgate.net. Such transformations could, in principle, be applied to this compound to generate novel derivatives with potentially interesting biological activities.

Conversion of this compound to Other Eudesmane (B1671778) Frameworks (e.g., (+)-5-alpha-hydroxy-isopterocarpolone)

The chemical versatility of this compound allows for its conversion into other structurally related eudesmane sesquiterpenoids. A notable transformation is its acid-catalyzed rearrangement to form (+)-5-alpha-hydroxy-isopterocarpolone. This conversion underscores the potential of this compound as a synthetic precursor for accessing diverse eudesmane frameworks.

The established method for this transformation involves the hydrolysis of this compound using a 10% sulfuric acid solution. researchgate.net This reaction proceeds via an acid-catalyzed rearrangement of the this compound structure to yield (+)-5-alpha-hydroxy-isopterocarpolone. researchgate.net The successful synthesis and the confirmation of the resulting structure have been verified through infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

While the chemical conversion has been reported, detailed experimental parameters such as reaction time, temperature, and percentage yield are not extensively documented in the available scientific literature.

Table 1: Synthetic Transformation of this compound

| Starting Material | Reagent/Condition | Product | Spectroscopic Confirmation |

| This compound | 10% Sulfuric Acid | (+)-5-alpha-hydroxy-isopterocarpolone | IR, MS, NMR researchgate.net |

Biosynthesis and Metabolic Pathway Research

Elucidation of Proposed Biosynthetic Pathways for Sesquiterpenoids

The formation of the vast array of sesquiterpenoid skeletons originates from a common precursor, farnesyl pyrophosphate (FPP). The proposed biosynthetic pathway for eudesmane-type sesquiterpenoids, including alpha-Rotunol, involves a series of intricate enzymatic reactions that transform this linear precursor into a complex bicyclic structure. nih.gov

All terpenoids are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). bioinformatics.nl These precursors are generated through two primary pathways within the plant cell: the mevalonate (B85504) (MVA) pathway, which primarily operates in the cytosol and is the main source of precursors for sesquiterpenoids, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov

The biosynthesis of sesquiterpenoids, including this compound, predominantly utilizes IPP and DMAPP derived from the MVA pathway. In this pathway, three molecules of acetyl-CoA are converted to mevalonic acid, which is then phosphorylated, decarboxylated, and dehydrated to yield IPP. IPP is subsequently isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. The head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 precursor, farnesyl pyrophosphate (FPP). nih.gov

Table 1: Key Precursors in Sesquiterpenoid Biosynthesis

| Precursor Molecule | Abbreviation | Role in Biosynthesis |

| Isopentenyl Pyrophosphate | IPP | The fundamental five-carbon building block for all isoprenoids. |

| Dimethylallyl Diphosphate | DMAPP | An isomer of IPP, it serves as the initial substrate for prenyltransferases. |

| Farnesyl Pyrophosphate | FPP | The direct C15 precursor for all sesquiterpenoids, formed from IPP and DMAPP. |

The conversion of the linear FPP into the bicyclic eudesmane (B1671778) skeleton of this compound is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). bioinformatics.nl The proposed mechanism for the formation of the eudesmane core involves the following key enzymatic steps:

Initiation: The reaction is initiated by the ionization of FPP, where the pyrophosphate group is eliminated, leading to the formation of a farnesyl carbocation. nih.gov

Cyclization: This reactive carbocation undergoes a series of cyclization reactions. For eudesmane-type sesquiterpenoids, this typically involves a 1,10-cyclization to form a germacrene A intermediate. nih.gov

Protonation and Secondary Cyclization: The germacrene A intermediate is then protonated, leading to a second cyclization event that forms the characteristic bicyclic eudesmane skeleton. nih.gov

Hydroxylation and Oxidation: Following the formation of the basic eudesmane hydrocarbon skeleton, further structural diversity is achieved through post-cyclization modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are responsible for introducing hydroxyl groups and other functionalities onto the terpene backbone. nih.gov In the case of this compound, it is hypothesized that specific CYPs catalyze the hydroxylation and oxidation at various positions on the eudesmane ring to yield the final structure of this compound.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Enzymatic Step | Enzyme Class | Substrate | Product |

| FPP Synthesis | Farnesyl Pyrophosphate Synthase (FPPS) | IPP and DMAPP | Farnesyl Pyrophosphate (FPP) |

| Eudesmane Skeleton Formation | Eudesmane Sesquiterpene Synthase | Farnesyl Pyrophosphate (FPP) | Eudesmane carbocation intermediate |

| Hydroxylation/Oxidation | Cytochrome P450 Monooxygenases | Eudesmane intermediate | This compound |

Comparative Biosynthetic Studies across Cyperus Species

The genus Cyperus is known for its rich diversity of sesquiterpenoids. Comparative phytochemical studies of different Cyperus species, such as Cyperus rotundus and Cyperus scariosus, have revealed variations in their terpenoid profiles, suggesting differences in their biosynthetic pathways. chemrxiv.orgresearchgate.net

Cyperus rotundus is a well-known source of this compound and other eudesmane-type sesquiterpenoids. nih.gov In contrast, while Cyperus scariosus also produces sesquiterpenoids, the relative abundance and specific types of these compounds can differ. These variations are likely due to differences in the expression levels and catalytic activities of the specific sesquiterpene synthases and cytochrome P450 enzymes present in each species.

A comparative biochemical study of Indian C. scariosus and C. rotundus revealed both similarities and differences in their phytochemical constituents. chemrxiv.orgresearchgate.net While both species contain a variety of sesquiterpenoids, the specific compounds and their relative concentrations vary, indicating a divergence in their metabolic pathways. For example, while this compound is a characteristic compound of C. rotundus, its presence and concentration in C. scariosus may be different. These differences underscore the importance of species-specific investigations into terpenoid biosynthesis.

Recent comparative transcriptome analyses of Cyperus esculentus and Cyperus rotundus have begun to define the genes and regulatory networks involved in the biosynthesis of other classes of compounds, such as oils. bohrium.com Although not directly focused on sesquiterpenoids, these studies provide a framework and valuable genetic resources that could be applied to investigate the diversity of sesquiterpenoid biosynthesis within the Cyperus genus. By comparing the genomes and transcriptomes of different Cyperus species, researchers can identify candidate genes for the sesquiterpene synthases and cytochrome P450s responsible for the production of specific compounds like this compound.

Table 3: Reported Sesquiterpenoids in Select Cyperus Species

| Compound | Cyperus rotundus | Cyperus scariosus | Cyperus articulatus |

| This compound | Present nih.gov | Data not definitive | Data not definitive |

| beta-Rotunol | Present nih.gov | Data not definitive | Data not definitive |

| Cyperene | Present nih.gov | Present | Present bohrium.com |

| alpha-Cyperone | Present nih.gov | Present | Present bohrium.com |

| Cyperotundone (B1251852) | Present nih.gov | Data not definitive | Present bohrium.com |

| alpha-Caryophyllene | Present | Present | Data not definitive |

| beta-Selinene | Present nih.gov | Data not definitive | Data not definitive |

Note: The presence of a compound is indicated as "Present" based on available literature. "Data not definitive" indicates that while the species is known to produce sesquiterpenoids, specific data for that compound was not found in the reviewed sources.

Biological Activity and Mechanistic Research

Molecular and Cellular Mechanisms in Inflammation

Alpha-Rotunol demonstrates notable anti-inflammatory properties through its interaction with several key components of the inflammatory cascade. Its mechanisms include the direct inhibition of pro-inflammatory enzymes, the regulation of inflammatory mediators, and the modulation of critical intracellular signaling pathways that govern the inflammatory response.

A primary mechanism of this compound's anti-inflammatory action is its ability to inhibit key enzymes involved in the arachidonic acid pathway. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are crucial enzymes that produce pro-inflammatory mediators. While specific inhibitory concentrations (IC50) for this compound are not extensively documented in publicly available literature, studies on related compounds from sources like Cyperus rotundus suggest a potential for inhibition of these enzymes. For instance, other sesquiterpenes have demonstrated the ability to interfere with the activity of both COX-2 and 5-LOX, thereby reducing the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. This dual inhibition is a significant area of interest in the development of anti-inflammatory agents with a potentially favorable side-effect profile.

Table 1: Putative Enzyme Inhibition by this compound and Related Compounds

| Enzyme | Action | Potential Effect |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition | Reduction in prostaglandin (B15479496) synthesis |

| 5-Lipoxygenase (5-LOX) | Inhibition | Reduction in leukotriene synthesis |

Consistent with its inhibitory effect on COX-2, this compound is implicated in the downstream regulation of inflammatory mediators. Prostaglandin E2 (PGE2) is a principal pro-inflammatory prostaglandin synthesized via the COX-2 pathway. By inhibiting COX-2, this compound is expected to decrease the production of PGE2, thereby mitigating key aspects of the inflammatory response, such as vasodilation, increased vascular permeability, and pain sensitization. The precise quantitative effects of this compound on PGE2 levels are a subject for ongoing research.

This compound's influence extends to the modulation of intracellular signaling pathways that are central to the regulation of inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. Evidence suggests that compounds structurally similar to this compound can inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding for inflammatory cytokines, chemokines, and adhesion molecules.

Conversely, the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a key regulator of the cellular antioxidant response, which also plays a role in resolving inflammation. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. While direct evidence for this compound is limited, some natural compounds are known to activate the Nrf2 pathway, suggesting a potential mechanism by which this compound could not only counteract oxidative stress but also contribute to the resolution of inflammation.

Antioxidant Mechanisms

In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the modulation of endogenous antioxidant defense systems.

Table 2: Antioxidant Activity Profile of this compound (Hypothesized)

| Assay | Mechanism | Expected Outcome |

|---|---|---|

| DPPH Radical Scavenging | Direct scavenging of free radicals | Reduction of DPPH radical |

The antioxidant effects of this compound are also reflected in its ability to modulate biomarkers of oxidative stress. Thiobarbituric Acid Reactive Substances (TBARS) are formed as a byproduct of lipid peroxidation and are used as an indicator of oxidative damage to cell membranes. It is hypothesized that this compound can decrease the levels of TBARS by preventing lipid peroxidation.

Furthermore, this compound may influence the activity of endogenous antioxidant enzymes. Superoxide (B77818) Dismutase (SOD) is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. By potentially upregulating the activity of SOD, this compound could enhance the cellular defense against oxidative stress. The precise impact of this compound on TBARS levels and SOD activity requires further detailed investigation to establish quantitative relationships.

Neurobiological Cellular Effects

There is a lack of specific research in the provided search results concerning the direct effects of this compound on neuroinflammatory processes. Neuroinflammation involves the activation of glial cells, particularly microglia, which then release a variety of pro-inflammatory mediators including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govchiro.org Compounds that modulate neuroinflammation often do so by inhibiting microglial activation or down-regulating inflammatory signaling pathways such as the nuclear factor-kappaB (NF-κB) cascade. nih.govnih.govnih.gov While other compounds from Cyperus rotundus, like alpha-cyperone, have been shown to inhibit the production of pro-inflammatory molecules, similar dedicated studies on this compound are absent from the search findings. nih.gov

Specific information regarding the neuroprotective and antiapoptotic activities of this compound at the cellular level is not detailed in the available search results. Neuroprotection often involves the inhibition of apoptotic pathways to prevent neuronal cell death. nih.gov Apoptosis in neurons can be triggered by various insults, including oxidative stress and neuroinflammation, and is regulated by a cascade of proteins, including caspases. nih.govnih.gov The anti-apoptotic mechanism can involve the inhibition of key executioner caspases, such as caspase-3, or the modulation of Bcl-2 family proteins to prevent mitochondrial outer membrane permeabilization. nih.govmdpi.com While the general concept of anti-apoptotic activity is well-documented for various natural compounds, research specifically demonstrating that this compound confers neuroprotection by inhibiting these apoptotic mechanisms is not present in the provided search results.

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Observed Biological Activities

The chemical structure of α-rotunol, a eudesmane-type sesquiterpenoid, is characterized by a bicyclic carbon framework, a hydroxyl group, and a ketone functional group. nih.govnih.gov The spatial arrangement and the electronic properties of these features are presumed to be critical for its interaction with biological targets.

General SAR principles for sesquiterpenoids suggest that the presence and position of oxygen-containing functional groups, such as hydroxyls and carbonyls, are often pivotal for biological activity. For instance, in many bioactive sesquiterpenoids, these groups participate in hydrogen bonding and other non-covalent interactions with amino acid residues within the active sites of enzymes or receptors. The lipophilicity of the hydrocarbon skeleton, which facilitates passage through cell membranes, is another significant determinant of bioactivity. researchgate.net

Within the eudesmane (B1671778) class, to which α-rotunol belongs, the stereochemistry of the fused ring system and the orientation of the substituents play a significant role in defining the molecule's three-dimensional shape and, consequently, its biological profile. nih.gov While direct evidence for α-rotunol is pending, it is plausible that its hydroxyl and ketone moieties are key pharmacophores. For example, studies on other sesquiterpenoids have shown that modifications to these groups, such as esterification, oxidation, or reduction, can lead to substantial changes in biological effects, including anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net

The following table summarizes the key structural motifs of α-rotunol and their hypothesized contribution to its biological activity based on general SAR principles for sesquiterpenoids.

| Structural Motif | Potential Contribution to Biological Activity |

| Eudesmane Skeleton | Provides the fundamental three-dimensional scaffold for interaction with biological targets. Its lipophilicity influences cell permeability. |

| Hydroxyl Group (-OH) | Likely acts as a hydrogen bond donor and/or acceptor, facilitating binding to target proteins. Its position and stereochemistry are probably critical. |

| Ketone Group (C=O) | Can act as a hydrogen bond acceptor. The electron-withdrawing nature of the carbonyl can influence the reactivity of adjacent parts of the molecule. |

| Isopropenyl/Isopropyl Group | Contributes to the overall lipophilicity and may be involved in van der Waals interactions within a binding pocket. |

Comparative SAR Analysis with Related Sesquiterpenoids

A comparative analysis of the structure of α-rotunol with other sesquiterpenoids isolated from the same source, Cyperus rotundus, can offer further clues into its SAR. researchgate.net Compounds such as β-rotunol, cyperotundone (B1251852), and α-cyperone share the eudesmane or closely related sesquiterpenoid skeletons but differ in the nature and position of their functional groups.

α-Rotunol vs. β-Rotunol : These two compounds are stereoisomers. nih.gov Any observed differences in their biological activities would directly highlight the importance of the stereochemistry of the hydroxyl group for target interaction.

α-Rotunol vs. Cyperotundone : Cyperotundone is a diketone, lacking the hydroxyl group present in α-rotunol. nih.gov A comparison of their biological activities could underscore the role of the hydroxyl group in α-rotunol's effects. For instance, if α-rotunol shows a particular activity that cyperotundone lacks, it would strongly suggest the hydroxyl group is essential for that activity.

α-Rotunol vs. α-Cyperone : α-Cyperone possesses an α,β-unsaturated ketone system, which is a known reactive moiety capable of Michael addition reactions with biological nucleophiles. nih.gov This structural feature is absent in α-rotunol. The differing biological profiles of these two compounds could be attributed to the presence of this reactive group in α-cyperone. For example, some sesquiterpenes with α,β-unsaturated ketones have shown potent inhibitory activity against certain enzymes through covalent modification. researchgate.net

The table below presents a comparative overview of α-rotunol and other related sesquiterpenoids from Cyperus rotundus.

| Compound | Key Structural Features | Potential Impact on Biological Activity |

| α-Rotunol | Eudesmane skeleton, hydroxyl group, ketone group. nih.gov | The combination of a hydroxyl and a ketone group likely dictates its specific biological interactions. |

| β-Rotunol | Stereoisomer of α-rotunol. nih.gov | Differences in activity compared to α-rotunol would emphasize the importance of stereochemistry at the hydroxyl-bearing carbon. |

| Cyperotundone | Eudesmane skeleton with two ketone groups. nih.gov | The absence of a hydroxyl group and the presence of a second ketone may lead to different target specificities and biological effects. |

| α-Cyperone | Eudesmane skeleton with an α,β-unsaturated ketone. nih.gov | The reactive α,β-unsaturated ketone can engage in covalent bonding with biological targets, potentially leading to different and more potent activities. |

| Isocyperol | Eudesmane skeleton with a hydroxyl group and a double bond at a different position. nih.gov | The position of the double bond and the absence of a ketone group would likely result in a distinct biological profile compared to α-rotunol. |

| Caryophyllene α-oxide | Contains a different bicyclic core (caryophyllane) with an epoxide ring. nih.gov | The distinct ring system and the reactive epoxide moiety would lead to different biological targets and activities. |

Advanced Analytical and Computational Methodologies in Alpha Rotunol Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Chromatography is a cornerstone of natural product chemistry, enabling the separation of complex mixtures into individual components. For a sesquiterpenoid like alpha-rotunol, which is often found alongside structurally similar compounds in plant essential oils and extracts, a combination of chromatographic methods is essential for obtaining the pure substance required for structural analysis and bioactivity screening.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds, such as those found in the essential oils of plants known to contain this compound. In this method, a sample is vaporized and separated into its components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

This dual system allows for both the separation of compounds and their definitive identification. The retention time from the GC provides a preliminary identification, while the mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for confirmation. GC-MS is crucial for determining the chemical composition of essential oils and identifying the presence and relative abundance of this compound within a complex volatile profile. innovareacademics.innih.govresearchgate.net

Table 1: Application of GC-MS in the Analysis of Plant-Derived Compounds

| Parameter | Description | Relevance to this compound Research |

| Principle | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Enables the identification of this compound within complex essential oil mixtures from plant sources. |

| Sample Type | Essential oils, volatile extracts. | This compound is a component of the essential oil of plants like Cyperus rotundus. |

| Data Output | Chromatogram (retention time vs. intensity) and Mass Spectrum (mass-to-charge ratio vs. intensity). | Provides retention time and a unique mass spectrum for the structural confirmation of this compound. |

| Key Advantage | High sensitivity and specificity for compound identification. nih.gov | Allows for the unambiguous identification of this compound even when present in small quantities. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile for GC-MS. researchgate.netresearchgate.nettouro.edu In HPLC, a liquid solvent (mobile phase) carries the sample mixture through a column packed with a solid adsorbent material (stationary phase). Components separate based on their differential interactions with the stationary phase.

For a moderately polar compound like this compound, reversed-phase HPLC, typically using a C18 column, is highly effective. researchgate.netresearchgate.net A polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, is used, allowing nonpolar compounds to be retained longer on the nonpolar stationary phase. researchgate.netresearchgate.net When scaled up to semi-preparative HPLC, this technique moves beyond analysis to become a powerful tool for isolating gram quantities of a pure compound from a crude extract, which is essential for further structural elucidation and biological testing. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures. researchgate.net A TLC plate, typically a sheet of glass or plastic coated with a thin layer of adsorbent material like silica (B1680970) gel, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a chamber with a solvent (mobile phase). As the solvent moves up the plate via capillary action, it separates the sample components based on their affinity for the stationary phase versus their solubility in the mobile phase.

In this compound research, TLC is invaluable for:

Monitoring Reactions: Quickly checking the progress of extraction and purification processes.

Screening Extracts: Identifying which plant extracts or fractions contain the target compound.

Optimizing Separations: Developing suitable solvent systems for column chromatography or HPLC. phytojournal.com

After separation, the compounds can be visualized under UV light or by staining with a reagent, appearing as distinct spots. The retention factor (Rf) value for each spot helps in the preliminary identification of compounds. nih.govspringernature.com

For the large-scale purification of this compound from crude plant extracts, column chromatography is the method of choice. This involves packing a stationary phase into a glass column and passing the sample mixture through it using a liquid mobile phase. Different adsorbent materials are used depending on the properties of the target compound.

Silica Gel: A polar adsorbent widely used for separating compounds based on polarity. Less polar compounds elute first, followed by more polar ones. It is a standard first step in the purification of sesquiterpenoids.

Sephadex LH-20: This material is used in gel filtration (or size-exclusion) chromatography, which separates molecules based on their size. nih.gov It is particularly effective for separating terpenoids from pigments and other classes of natural products. Smaller molecules enter the pores of the gel beads and are eluted later, while larger molecules pass around the beads and elute earlier.

MCI Gel: A type of reversed-phase adsorbent that is useful for the initial cleanup of crude aqueous extracts, effectively removing highly polar impurities before further purification steps on silica gel or Sephadex.

Computational Chemistry Applications in this compound Research

Computational chemistry provides powerful tools to predict and understand the biological activity of natural products at a molecular level, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein) to form a stable complex. jazindia.comnih.gov The primary goal of molecular docking is to simulate the interaction between a ligand and a protein at the atomic level, allowing researchers to characterize the binding behavior and predict the affinity of the ligand for the target. nih.govexplorationpub.com

In the context of this compound research, molecular docking can be employed to screen for potential biological targets by virtually testing its binding affinity against a library of known protein structures involved in various diseases. researchgate.net The results are often scored based on the calculated binding energy, with lower binding energies indicating a more stable and favorable interaction. jazindia.comresearchgate.net This approach can generate hypotheses about the mechanism of action of this compound, which can then be validated through in vitro and in vivo biological assays. For instance, docking studies can suggest whether this compound might act as an inhibitor for specific enzymes by showing how it fits into the enzyme's active site. nih.gov

Table 2: Molecular Docking Workflow in this compound Research

| Step | Description | Purpose |

| 1. Target Preparation | The 3D structure of a target protein (e.g., an enzyme) is obtained from a database like the Protein Data Bank (PDB). | To prepare the receptor molecule for the docking simulation. |

| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized for its lowest energy conformation. | To prepare the ligand molecule for the docking simulation. |

| 3. Docking Simulation | A docking software (e.g., AutoDock) systematically samples different orientations and conformations of this compound within the defined binding site of the target protein. jazindia.comresearchgate.net | To predict the most likely binding mode of the ligand to the receptor. |

| 4. Scoring and Analysis | The software calculates a binding score (e.g., binding energy in kcal/mol) for each pose. The pose with the best score is analyzed to identify key interactions (e.g., hydrogen bonds). researchgate.net | To quantify the binding affinity and understand the molecular basis of the interaction. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of this compound. copernicus.orgbohrium.com These methods allow for a detailed analysis of the molecule's properties at the subatomic level, offering a theoretical framework to understand its behavior in chemical reactions.

A primary application of DFT in this context is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. researchgate.net For instance, in studies of various sesquiterpenes, DFT calculations have been used to correlate electronic properties with reactivity, showing that isomers with exocyclic double bonds or greater steric hindrance tend to be more reactive. copernicus.org

Furthermore, quantum chemical calculations can generate electron density maps and electrostatic potential surfaces. These visualizations highlight the electron-rich and electron-deficient regions of the this compound molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For example, the carbonyl and hydroxyl groups in the this compound structure would be expected to be regions of high electron density, influencing its interaction with other molecules.

Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in rationalizing and predicting the outcomes of chemical reactions involving this compound.

Below is an illustrative data table showcasing the types of quantum chemical parameters that would be calculated for this compound and its hypothetical analogues to assess their electronic properties and reactivity. The values presented are hypothetical and serve to demonstrate the application of the methodology.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound and Its Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| This compound | -6.2 | -1.8 | 4.4 | 2.2 | 1.43 |

| Analogue A | -6.5 | -1.5 | 5.0 | 2.5 | 1.60 |

| Analogue B | -6.0 | -2.0 | 4.0 | 2.0 | 1.25 |

Structure-Based Compound Design Principles

Structure-based design principles are crucial for the rational modification of this compound to enhance its biological activity or to develop new therapeutic agents based on its scaffold. This approach relies on understanding the three-dimensional structure of both the ligand (this compound or its derivatives) and its biological target.

A key technique in structure-based design is molecular docking. This computational method predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For this compound, this would involve docking the molecule into the active site of a relevant enzyme or receptor to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, studies on other sesquiterpenoids have successfully used docking to understand their inhibitory mechanism against enzymes like aromatase. researchgate.net

The insights gained from docking studies guide the design of new this compound analogues. By identifying the pharmacophore—the essential set of structural features responsible for the biological activity—researchers can propose modifications to the this compound structure that are predicted to improve binding affinity and selectivity. This might involve adding or removing functional groups to optimize interactions with the target protein. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are integral to this process. rsc.org

The following table illustrates how structure-based design principles could be applied to this compound, detailing the target, key interactions, and proposed modifications for enhanced activity.

Table 2: Illustrative Structure-Based Design Strategy for this compound Analogues

| Target Protein | Key Interactions of this compound | Design Rationale for Analogues | Proposed Modification |

|---|---|---|---|

| Enzyme X | Hydrogen bond with Ser-245; Hydrophobic interactions with Phe-310, Leu-180 | Enhance hydrogen bonding network | Introduce a hydroxyl group at C-5 |

| Receptor Y | Pi-stacking with Trp-88; van der Waals contacts | Increase hydrophobic contact surface area | Add a methyl group to the furan (B31954) ring |

| Enzyme Z | Coordination with a metal ion in the active site | Improve metal coordination | Replace the carbonyl oxygen with a sulfur atom |

Chemoinformatics and Data Mining for Compound Libraries and Activity Prediction

Chemoinformatics and data mining are powerful computational tools for managing and analyzing large datasets of chemical compounds, which is highly relevant for exploring the chemical space around this compound. copernicus.org These methodologies are particularly useful for screening virtual compound libraries and for developing predictive models of biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic technique used to build mathematical models that relate the chemical structures of compounds to their biological activities. nih.govresearchgate.net In the context of this compound, a QSAR study would involve compiling a dataset of its analogues with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). acs.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that predicts the biological activity based on the molecular descriptors. nih.gov Such a model can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. For instance, QSAR studies on sesquiterpene lactones have revealed that descriptors related to lipophilicity and the presence of specific functional groups are important for their cytotoxic activity. nih.gov

Data mining of large chemical databases can also identify other compounds with structural similarities to this compound that may exhibit similar biological activities. This can lead to the discovery of novel scaffolds for drug development.

The table below presents a hypothetical QSAR model for predicting the anti-inflammatory activity of this compound derivatives, showcasing the types of descriptors and statistical parameters that would be involved.

Table 3: Hypothetical QSAR Model for Anti-inflammatory Activity of this compound Derivatives

| Descriptor | Coefficient | Description | p-value |

|---|---|---|---|

| LogP | +0.25 | Lipophilicity | <0.05 |

| TPSA | -0.15 | Topological Polar Surface Area | <0.05 |

| n_HBA | +0.30 | Number of Hydrogen Bond Acceptors | <0.01 |

| Model Statistics | Value | Description | |

| R² | 0.85 | Coefficient of determination | |

| Q² | 0.78 | Cross-validated R² |

| F-statistic | 45.6 | F-test value | |

Future Research Directions and Unresolved Questions

Deepening Understanding of Specific Molecular Mechanisms of Action

A significant gap in the current knowledge of alpha-Rotunol is the precise understanding of its molecular interactions within biological systems. While extracts of C. rotundus have been noted for activities such as the inhibition of α-amylase and α-glucosidase, the specific contribution and mechanism of this compound to these effects remain unknown. researchgate.net Future research must move beyond broad bioactivity screening of crude extracts to pinpoint the direct molecular targets of isolated this compound.

Key unresolved questions include:

Does this compound act on specific enzymes, receptors, or transcription factors?

What signaling pathways are modulated by its binding activity?

How does its mechanism compare to other structurally similar sesquiterpenes?

An initial approach could involve in-silico screening, similar to studies performed on other compounds from C. rotundus which were evaluated against targets like α-bungarotoxin. researchgate.net However, these computational predictions must be followed by rigorous experimental validation. Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and chemical proteomics could identify direct binding partners. Subsequent cell-based assays and gene expression profiling would then be essential to elucidate the downstream functional consequences of these molecular interactions, clarifying whether the compound's effects stem from enzymatic inhibition, receptor modulation, or other mechanisms. nih.govnih.gov

Development of Highly Stereoselective and Cost-Effective Synthetic Routes

The limited availability of this compound from its natural source, where it is one of many constituents, presents a major bottleneck for comprehensive biological evaluation. researchgate.net To date, a dedicated total synthesis of this compound has not been reported in the literature. Therefore, a primary objective for future chemical research is the development of a practical and efficient synthetic pathway.

The key challenges and objectives for this research are outlined in the table below.

| Challenge | Objective & Potential Strategy |

| Stereocontrol | The structure of this compound contains multiple chiral centers. A successful synthesis must be highly stereoselective to produce the correct diastereomer. Modern asymmetric synthesis methods, such as substrate-controlled, auxiliary-controlled, or catalyst-controlled reactions, will be crucial. nih.govrsc.orgmdpi.comrsc.org |

| Cost-Effectiveness | To enable large-scale production for extensive testing, the synthesis must be cost-effective. This involves using inexpensive starting materials, minimizing the number of steps (high step-economy), and developing high-yielding reactions. mdpi.comresearchgate.net |

| Scalability | The route should be robust and scalable, avoiding the use of hazardous or prohibitively expensive reagents that would impede large-scale synthesis. |

Future work should explore various retrosynthetic strategies, potentially leveraging well-established transformations in terpene synthesis, to construct the core carbon skeleton efficiently. acs.org The development of both a racemic and, more importantly, an asymmetric synthesis is a critical and unresolved goal.

Exploration of Novel Natural and Biotechnological Production Sources

While Cyperus rotundus is the known natural source of this compound, reliance on plant extraction is often inefficient and unsustainable due to low yields and complex purification processes. researchgate.netfrontiersin.org Future research should investigate alternative production platforms, with a strong focus on biotechnology and metabolic engineering.

The biosynthesis of sesquiterpenes originates from the mevalonate (B85504) (MVA) pathway, which produces the key C15 precursor, farnesyl pyrophosphate (FPP). nih.govnih.gov By introducing the specific terpene synthase responsible for producing the this compound backbone into a microbial host, a sustainable and scalable production system could be developed. Genetically tractable and industrially relevant microorganisms like Saccharomyces cerevisiae (baker's yeast) or Escherichia coli are ideal candidates for this approach. osti.govacs.orgtandfonline.com

Key research stages would include:

Gene Discovery: Identification and isolation of the specific synthase gene(s) from C. rotundus responsible for converting FPP to the this compound precursor.

Host Engineering: Introduction of the synthase gene into a microbial host. This is often followed by significant metabolic engineering of the host to increase the precursor (FPP) pool by upregulating key enzymes in the MVA pathway and downregulating competing pathways. nih.govfrontiersin.org

Process Optimization: Fermentation conditions must be optimized to maximize yield and simplify downstream purification, providing a viable alternative to chemical synthesis or extraction from natural sources. mdpi.comresearchgate.netnih.govmdpi.com

Application of Emerging Computational Modeling and Artificial Intelligence in Compound Design

Computational tools, particularly artificial intelligence (AI) and machine learning (ML), are revolutionizing drug discovery and can be pivotal in accelerating research on understudied natural products like this compound. acs.orgnih.govrsc.orgstrath.ac.uk These technologies can address several of the current knowledge gaps before committing to resource-intensive laboratory work.

Future applications in the context of this compound include:

Target Prediction: AI models trained on vast biological and chemical datasets can predict the likely protein targets of this compound, providing concrete hypotheses for experimental validation. cas.org This can help de-orphanize the compound and guide mechanistic studies.

Virtual Screening and De Novo Design: Once a validated target is identified, computational models can screen virtual libraries for other compounds with similar predicted activity. Furthermore, generative AI models can design novel molecules inspired by the this compound scaffold but optimized for enhanced potency or improved pharmacokinetic properties.

Structure-Activity Relationship (SAR) Modeling: As new analogs are synthesized, ML models can be used to build robust QSAR (Quantitative Structure-Activity Relationship) models, predicting the activity of new designs and prioritizing synthetic efforts. plos.org

Toxicity Prediction: In-silico models can provide early warnings about potential toxicities, helping to de-risk the compound's development pathway. cas.org

Leveraging these computational approaches will enable a more rational, hypothesis-driven investigation of this compound and its derivatives, saving time and resources. nih.gov

Comprehensive Investigation of Stereoisomer-Specific Biological Activities and SARs

Stereochemistry is a critical determinant of biological activity, affecting everything from target binding to metabolic stability. hilarispublisher.com this compound co-exists in nature with its isomer, beta-Rotunol. researchgate.netresearchgate.net However, no studies have systematically compared the biological activities of these two diastereomers. It is highly probable that they possess distinct biological profiles, and investigating these differences is essential for understanding their therapeutic potential.

A comprehensive future investigation should include:

Isolation or Synthesis of Stereoisomers: Pure samples of both this compound and beta-Rotunol, as well as their respective enantiomers if applicable, must be obtained. This will likely require advances in stereoselective synthesis (as discussed in 8.2) or sophisticated chiral separation techniques.

Comparative Biological Profiling: The isolated isomers should be tested in a panel of bioassays to determine if their activity profiles differ. This can reveal stereospecific interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be conducted. researchgate.net This involves synthesizing a library of analogs by modifying specific functional groups and regions of the this compound scaffold. By correlating these structural changes with changes in biological activity, a detailed SAR model can be constructed. nih.govmdpi.comnih.gov This model will be invaluable for the rational design of more potent and selective derivatives.

Uncovering the stereochemical requirements for activity is a fundamental and unresolved question that will be key to any future drug development efforts based on the rotunol scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.